molecular formula C15H13IN2O2 B11970360 2-iodo-N'-(2-methoxybenzylidene)benzohydrazide

2-iodo-N'-(2-methoxybenzylidene)benzohydrazide

Katalognummer: B11970360
Molekulargewicht: 380.18 g/mol
InChI-Schlüssel: JJHJQFZBICVNKY-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-iodo-N’-(2-methoxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C15H13IN2O2 and a molecular weight of 380.187 g/mol . This compound is part of a class of organic compounds known as hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-iodo-N’-(2-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-iodobenzohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .

Analyse Chemischer Reaktionen

2-iodo-N’-(2-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-iodo-N’-(2-methoxybenzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-iodo-N’-(2-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

2-iodo-N’-(2-methoxybenzylidene)benzohydrazide can be compared with other similar compounds such as:

    2-iodo-N’-(3-methoxybenzylidene)benzohydrazide: This compound has a similar structure but with the methoxy group at the 3-position instead of the 2-position.

    2-iodo-N’-(4-methoxybenzylidene)benzohydrazide: This compound has the methoxy group at the 4-position.

    2-iodo-N’-(2-hydroxybenzylidene)benzohydrazide: This compound has a hydroxy group instead of a methoxy group.

Eigenschaften

Molekularformel

C15H13IN2O2

Molekulargewicht

380.18 g/mol

IUPAC-Name

2-iodo-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13IN2O2/c1-20-14-9-5-2-6-11(14)10-17-18-15(19)12-7-3-4-8-13(12)16/h2-10H,1H3,(H,18,19)/b17-10+

InChI-Schlüssel

JJHJQFZBICVNKY-LICLKQGHSA-N

Isomerische SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2I

Kanonische SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.